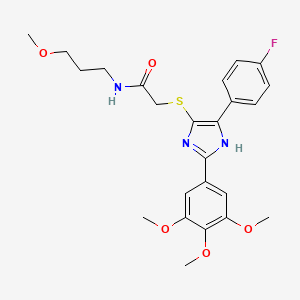

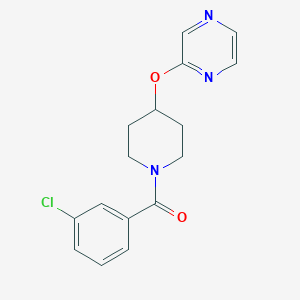

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial and antifungal capabilities. For instance, a study synthesized a compound through the reaction of specific reagents under microwave irradiation, which exhibited favorable antimicrobial activities comparable to reference agents. This molecule demonstrated both bactericidal and fungicidal effects, highlighting its potential in combating microbial infections (Okasha et al., 2022).

Anticancer Potential

Research on novel pyrazole derivatives, including those with structural similarities to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, has shown promising anticancer activities. These compounds were synthesized and evaluated for their efficacy against cancer cell lines, with some demonstrating higher anticancer activity than the reference drug, doxorubicin. This suggests a significant potential for these molecules in cancer therapy (Hafez et al., 2016).

Antituberculosis Studies

Compounds related to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been synthesized and evaluated for their antituberculosis activity. This includes the development of derivates with significant activity against the Mycobacterium tuberculosis strain, offering a potential new avenue for tuberculosis treatment. The synthesis of these derivates using reductive amination methods and their characterization through spectral studies underline the innovative approach to developing antituberculosis agents (Mallikarjuna et al., 2014).

Docking Studies and Molecular Interaction

Molecular docking analyses of compounds structurally similar to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been conducted to understand their interaction with biological targets. For example, docking studies aimed at exploring the antimicrobial and anticancer properties of these molecules offer insights into their mechanism of action. This approach helps in identifying potential drug candidates by analyzing their binding affinities and interactions with specific receptors or enzymes (Katariya et al., 2021).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It’s known that similar compounds exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Propriétés

IUPAC Name |

(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQGUGUXRWVGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)

![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)

![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)

![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)